BenchChemオンラインストアへようこそ!

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester

Medicinal chemistry Lead optimization Physicochemical property profiling

Unlike generic imidazole building blocks, this 2-ethyl substituted variant provides the precise steric and lipophilic probe required for systematic SAR studies of angiotensin II receptor antagonists and Olmesartan impurity quantification. Orthogonal C4-ethyl ester, C5-acetyl, and free imidazole NH enable controlled, stepwise elaboration strategies not possible with 2-methyl or 2-propyl analogs. Supports HPLC method development and parallel library design.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 1824283-61-5
Cat. No. B1414600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester
CAS1824283-61-5
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(N1)C(=O)OCC)C(=O)C
InChIInChI=1S/C10H14N2O3/c1-4-7-11-8(6(3)13)9(12-7)10(14)15-5-2/h4-5H2,1-3H3,(H,11,12)
InChIKeyXXKGJJIPJXFBBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester (CAS 1824283-61-5) – Procurement-Relevant Identity and Class Context


5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester (CAS 1824283-61-5; molecular formula C10H14N2O3; MW 210.23 g/mol) is a polysubstituted imidazole derivative bearing an acetyl group at the 5-position, an ethyl substituent at the 2-position, and a 4-carboxylic acid ethyl ester moiety . It belongs to the broader class of imidazole-4(5)-carboxylate building blocks that serve as key intermediates in pharmaceutical development programs targeting angiotensin II receptor modulators and other heterocycle-based therapeutics [1]. The compound is commercially available as a research chemical, typically at ≥95% purity, from suppliers including Fluorochem (via CymitQuimica) and MolCore .

Why 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester Cannot Be Simply Interchanged with Its Closest Analogs


Imidazole-4(5)-carboxylate building blocks with different substitution patterns exhibit markedly distinct reactivity, solubility, and biological activity profiles. The specific combination of an ethyl substituent at the 2-position and an acetyl group at the 5-position on the imidazole ring dictates the compound's electronic environment, steric profile, and hydrogen-bonding capacity, which collectively influence downstream synthetic transformations and target-binding interactions [1]. Substitution with a propyl group at the 2-position (e.g., the Olmesartan intermediate impurity, CAS 144690-07-3) alters both lipophilicity and steric bulk, potentially affecting reaction yields in alkylation steps, regioselectivity in N-functionalization, and receptor-binding affinity in pharmacological applications [1]. Similarly, replacement of the ethyl ester with a free carboxylic acid (CAS 1378598-94-7) changes solubility, ionization state, and compatibility with subsequent coupling or protection strategies . The absence of direct head-to-head comparative data for this specific compound underscores the risk of assuming interchangeability based solely on structural homology; procurement decisions should be anchored to the target's precise substitution pattern when synthetic reproducibility or structure-activity relationship (SAR) fidelity is required.

Quantitative Differentiation Evidence for 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester Against Structural Analogs


Molecular Weight and Lipophilicity Differentiation Versus 2-Propyl Analog (C11 vs. C10 Backbone)

The target compound (C10H14N2O3, MW 210.23 g/mol) possesses a 2-ethyl substituent, differentiating it from the directly analogous 2-propyl compound (5-acetyl-2-propyl-1H-imidazole-4-carboxylic acid ethyl ester, CAS 144690-07-3; C11H16N2O3, MW 224.26 g/mol) . The one-methylene reduction in the 2-alkyl chain decreases molecular weight by approximately 14 Da (6.3% reduction) and reduces calculated logP, as evidenced by the predicted boiling point difference: the 2-propyl analog has a predicted boiling point of 438.5±30.0 °C, whereas the target compound, with its shorter alkyl chain, is expected to exhibit a lower boiling point and higher relative volatility . This physicochemical divergence is meaningful for chromatographic retention, membrane permeability predictions, and metabolic stability in drug discovery contexts.

Medicinal chemistry Lead optimization Physicochemical property profiling

Ester vs. Carboxylic Acid Functional Group: Impact on Solubility and Synthetic Utility

The ethyl ester present in the target compound (CAS 1824283-61-5) distinguishes it from the corresponding free carboxylic acid analog, 5-acetyl-2-ethyl-3H-imidazole-4-carboxylic acid (CAS 1378598-94-7; MW 182.18 g/mol) . The carboxylic acid has a predicted pKa of approximately 9.05 (as estimated for the structurally related 2-propyl analog), indicating it exists in ionized form at physiological pH, whereas the ethyl ester is neutral and more lipophilic . This functional group difference determines the compound's suitability for specific synthetic transformations: the ethyl ester can directly undergo transesterification, reduction, or nucleophilic acyl substitution without the need for carboxylate protection, while the free acid requires activation for coupling reactions. In the context of angiotensin II receptor antagonist synthesis, the ester form serves as a protected intermediate that can be hydrolyzed to the active carboxylate species after N-alkylation and biphenyl coupling steps [1].

Organic synthesis Prodrug design Intermediate chemistry

Commercially Available Purity Levels and Supplier Differentiation

The target compound is commercially available at two distinct purity tiers from non-banned suppliers: ≥95% purity (Fluorochem, via CymitQuimica; product discontinued but previously catalogued) and ≥97% purity (MolCore, product MC2H2342, NLT 97%) . In contrast, the structurally related 2-methyl analog (5-acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester, CAS 1379262-76-6) is listed at a significantly higher price point (£1,559 per gram from Fluorochem) , suggesting either more complex synthesis or lower demand-driven pricing. The 2-ethyl compound thus occupies an intermediate cost-and-availability position within the 2-alkyl series, potentially offering better procurement economics than the methyl analog while providing a distinct steric and lipophilic profile compared to the propyl analog. However, discontinued status at one supplier (CymitQuimica/Fluorochem) indicates potential supply chain volatility that should factor into procurement planning.

Chemical procurement Quality control Reference standards

Regioisomeric Identity: 4-Carboxylate vs. 5-Carboxylate Substitution and NMR Differentiation

The target compound, when named by IUPAC convention as ethyl 4-acetyl-2-ethyl-1H-imidazole-5-carboxylate, places the ester at the 5-position and the acetyl group at the 4-position of the imidazole ring . In the imidazole-4,5-disubstituted series, regioisomeric ambiguity arises from tautomeric proton exchange between N1 and N3 positions. The Yanagisawa et al. (1996) study established that imidazole-5-carboxylate regioisomers exhibit methylene proton chemical shifts at δ 5.3–5.7 in ¹H NMR, whereas the corresponding imidazole-4-carboxylate regioisomers resonate at δ 5.0–5.3—a consistent 0.3–0.5 ppm downfield shift for the 5-ester [1]. This NMR signature enables unambiguous regioisomeric assignment, which is critical for quality control when the compound is used as a building block in pharmaceutical syntheses where regioisomeric purity directly impacts the identity of downstream drug candidates. The 2-ethyl substitution further influences the chemical environment of the imidazole C4 and C5 carbons compared to 2-methyl or 2-propyl analogs, affecting ¹³C NMR shifts of the carbonyl carbons.

Structural confirmation NMR spectroscopy Regiochemistry

Synthetic Lineage: Derivation from 4-Acetyl-2-substituted-imidazole Chemistry Platform

The target compound belongs to the chemical space encompassed by US Patent 4,482,723 and EP 0125777 B1, which disclose processes for preparing 4-acetyl-2-substituted-imidazoles where R is (C₁–C₆)alkyl [1][2]. These patents specifically claim intermediates and methods relevant to compounds where the 2-substituent is methyl, ethyl, or higher alkyl, establishing a documented synthetic provenance for the 2-ethyl member of this series. In the patent literature, 4-acetyl-2-substituted-imidazoles are described as intermediates for preparing 2-guanidino-4-imidazolylthiazole compounds with antisecretory activity (H₂-receptor antagonism) [1]. The availability of a documented, patent-backed synthetic route provides procurement confidence: the compound can be manufactured via established amidine condensation or Grignard-based methods from imidazole-4,5-dicarbonitrile precursors, as elaborated in the Sankyo medicinal chemistry program [3]. This contrasts with less-substituted analogs lacking a 4-acetyl group, which would require divergent synthetic strategies.

Process chemistry Patent analysis Intermediate synthesis

Procurement-Driven Application Scenarios for 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester


Angiotensin II Receptor Antagonist Lead Optimization: 2-Ethyl SAR Exploration

In the structure-activity relationship (SAR) exploration of imidazole-5-carboxylic acid-based angiotensin II receptor antagonists, the 2-ethyl substituent on the target compound provides a specific steric and lipophilic probe between the 2-methyl and 2-propyl variants. The Sankyo medicinal chemistry program (Yanagisawa et al., 1996) demonstrated that the 2-alkyl chain length on the imidazole core directly influences AII receptor binding affinity and oral antihypertensive potency [1]. The target compound, as the 4-acetyl-2-ethyl-5-ethyl ester intermediate, can be elaborated via N-alkylation with a biphenylmethyl moiety followed by ester hydrolysis and tetrazole formation to yield the corresponding 2-ethyl AII antagonist candidate for comparative pharmacological evaluation against the 2-propyl (Olmesartan) series. Procurement of this specific intermediate enables systematic SAR studies without resorting to custom de novo synthesis of the 2-ethyl scaffold.

Olmesartan Impurity Reference Standard Synthesis and Analytical Method Development

Olmesartan medoxomil, a marketed angiotensin II receptor blocker, contains a 2-propyl substituent on its imidazole core. The 2-ethyl analog (target compound) can serve as a process-related impurity or degradation product indicator in Olmesartan manufacturing when ethanol is used as a solvent or when ethyl-containing starting materials cross-contaminate the propyl-specific synthesis [1]. Olmesartan impurity profiling has identified several 2-ethyl-containing impurities, including Olmesartan Impurity 57 (ethyl 2-ethyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate, CAS 144690-18-6), demonstrating the relevance of the 2-ethyl scaffold in pharmaceutical impurity analysis [1]. Procurement of the target compound supports HPLC method development for impurity quantification, retention time marker identification, and system suitability testing in Olmesartan quality control laboratories.

Building Block for Diversity-Oriented Synthesis of Imidazole-Containing Compound Libraries

The target compound, with its orthogonal functional groups (ethyl ester at C4, acetyl at C5, and a free NH at N1/N3), serves as a versatile building block for parallel synthesis of imidazole-based libraries. The ethyl ester can be selectively hydrolyzed, reduced, or transesterified; the acetyl group can undergo Grignard addition to generate tertiary alcohols (as demonstrated in the synthesis of 4-(1-hydroxyalkyl)imidazoles in Yanagisawa et al., 1996) [1]; and the imidazole NH can be alkylated with diverse electrophiles. This trifunctional reactivity pattern distinguishes it from analogs where the ester is already hydrolyzed (limiting orthogonal manipulation) or where the acetyl is replaced by a less reactive substituent. The 2-ethyl group provides a distinct steric environment compared to 2-methyl or 2-propyl analogs, enabling the exploration of structure-property relationships in compound library design.

Physicochemical Property Benchmarking in Preclinical Candidate Selection

When evaluating imidazole-based lead compounds for preclinical development, the 2-ethyl substitution profile of the target compound (MW 210.23, intermediate lipophilicity) positions it between the more polar 2-methyl analog (MW 196.2) and the more lipophilic 2-propyl analog (MW 224.26) [1][2]. This systematic variation in alkyl chain length allows medicinal chemistry teams to probe the impact of incremental lipophilicity changes on key drug-like properties including aqueous solubility, microsomal metabolic stability, CYP450 inhibition, and plasma protein binding. Procurement of the complete 2-alkyl series (methyl, ethyl, propyl) from a single supplier or coordinated supply chain enables controlled, side-by-side property comparisons where the 2-ethyl compound serves as the midpoint reference, helping to define the optimal lipophilicity window for the target product profile.

Quote Request

Request a Quote for 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.